molecular formula C15H20N2O2 B1288462 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 1169699-64-2

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No. B1288462
Key on ui cas rn: 1169699-64-2
M. Wt: 260.33 g/mol
InChI Key: MUFUADWIRPMDDB-UHFFFAOYSA-N
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Patent
US08980903B2

Procedure details

To a mixture of compound 398 (41.9 g, 141 mmol) in tetrahydrofuran (300 mL) was added potassium tert-butoxide (31.8 g, 283 mmol), portionwise over 40 minutes. After 3.5 hours of stirring at room temperature, the reaction was concentrated in vacuo. The residue was diluted with DCM and water, and then neutralized with 3N HCl. The remaining solids were filtered off and the filtrate was concentrated to an oil. The residue was taken up in hot ethanol (100 mL). After allowing the solution to cool to ˜45° C., the salts were filtered off, and the filtrate was concentrated to a brown solid. The crude material was purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 399 as an orange solid (22.8 g, 62%). LCMS-ESI (POS), M/Z, M+1: Found 261.1, Calculated 261.1.
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][NH:16][C:17](=[O:20])[CH2:18]Cl)([OH:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C)([O-])C.[K+]>O1CCCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]2([O:14][CH2:18][C:17](=[O:20])[NH:16][CH2:15]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
41.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)CNC(CCl)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3.5 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with DCM and water
FILTRATION
Type
FILTRATION
Details
The remaining solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ˜45° C.
FILTRATION
Type
FILTRATION
Details
the salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a brown solid
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(CNC(CO2)=O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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